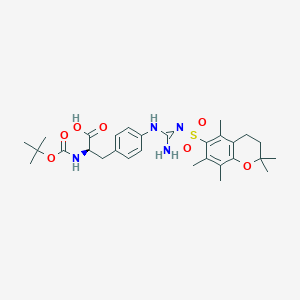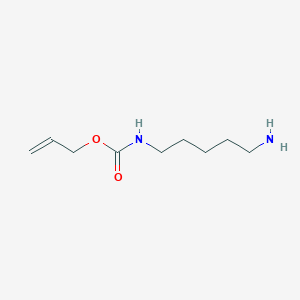
(5-Aminopentyl)carbamic acid allyl ester
説明
(5-Aminopentyl)carbamic acid allyl ester is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Aminopentyl)carbamic acid allyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Aminopentyl)carbamic acid allyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Penicillin Derivatives : Lau et al. (2000) demonstrated a novel synthesis method for penicillin N and isopenicillin N, using 2-(N-allyloxycarbonyl)aminoadipic acid 1-allyl esters. This method provides a more compatible and high yielding procedure for synthesizing these penicillins, highlighting the utility of allyl esters in pharmaceutical synthesis (Lau et al., 2000).
Creation of Amino Acids with Quaternary Carbon Centers : Kazmaier (1996) explored the ester enolate Claisen rearrangement of amino acid allylic esters for synthesizing amino acids with beta-quaternary carbon centers. This method is notably diastereoselective and applicable to various amino acids, suggesting a broad potential for synthesizing complex amino acid derivatives (Kazmaier, 1996).
Chiral Building Blocks for Piperidine-related Alkaloids : Takahata et al. (2002) examined a novel chiral building block, 2,6-diallylpiperidine 1-carboxylic acid methyl ester, for synthesizing piperidine-related alkaloids. This compound was created via double asymmetric allylboration and has potential applications in the synthesis of complex natural products (Takahata et al., 2002).
Bifunctional Homoallylic Carbamates : Wu et al. (2012) developed bifunctional homoallylic carbamates using chiral silanes. These carbamates can undergo further transformations to form functionalized lactams, azetidines, and tetrahydropyrimidinones, indicating their potential in diverse organic syntheses (Wu et al., 2012).
Allylic Boron Reagents and Homoallylic Alcohols : Althaus et al. (2010) discussed the preparation of enantioenriched allylic boron reagents and their conversion into homoallylic alcohols. This method offers a new pathway to create these compounds with high control over stereochemistry (Althaus et al., 2010).
Protecting Group in Neuraminic-Acid Glycosides : Kunz et al. (1988) utilized the allyl ester as a protecting group for the carboxy group in the synthesis of neuraminic-acid glycosides. This approach allows for selective and quantitative removal of the protecting group, showcasing the versatility of allyl esters in complex carbohydrate chemistry (Kunz et al., 1988).
特性
IUPAC Name |
prop-2-enyl N-(5-aminopentyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-8-13-9(12)11-7-5-3-4-6-10/h2H,1,3-8,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMIIEJPSZWRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Aminopentyl)carbamic acid allyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



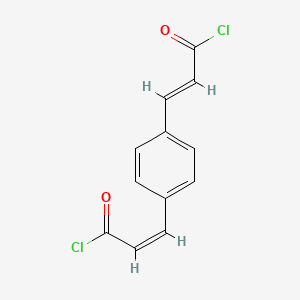
![(8S)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B8084536.png)
![2-[(4-Chlorobenzyl)thio]-4-([[(2,6-dichloroisonicotinoyl)oxy]imino]methyl)pyrimidine](/img/structure/B8084543.png)
![1'-acetyl-5-hydroxy-7-pyrrolidin-1-ylspiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B8084549.png)
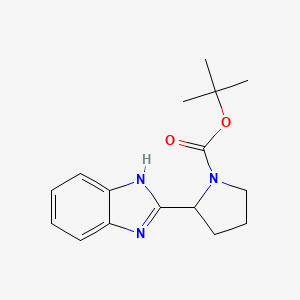
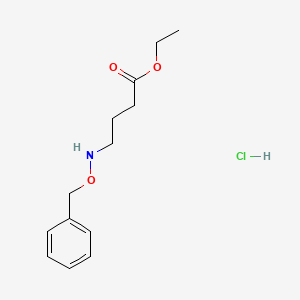

![2-[9H-fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]acetic acid](/img/structure/B8084570.png)
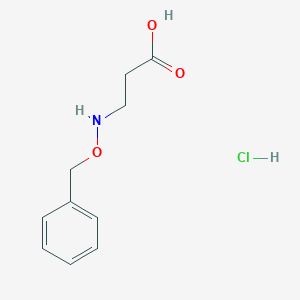
![Cyclohexanamine;3-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxyamino]propanoic acid](/img/structure/B8084580.png)

![6-[[(3-Fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B8084597.png)
